Diethyl (S)-(-)-2-Isocyanatoglutarate
Overview
Description
Diethyl (S)-(-)-2-Isocyanatoglutarate is an organic compound that belongs to the class of isocyanates. It is characterized by the presence of an isocyanate group (-N=C=O) attached to a glutarate backbone. This compound is of significant interest in organic synthesis and industrial applications due to its unique reactivity and potential for forming various derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl (S)-(-)-2-Isocyanatoglutarate typically involves the reaction of diethyl glutarate with phosgene or a phosgene equivalent in the presence of a base. The reaction conditions often require an inert atmosphere and low temperatures to prevent decomposition of the isocyanate group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Safety measures are crucial due to the toxic nature of phosgene and the reactivity of isocyanates.
Types of Reactions:
Addition Reactions: this compound readily undergoes addition reactions with nucleophiles such as amines and alcohols, forming ureas and carbamates, respectively.
Substitution Reactions: The isocyanate group can be substituted by various nucleophiles, leading to the formation of diverse derivatives.
Polymerization: It can participate in polymerization reactions to form polyurethanes.
Common Reagents and Conditions:
Amines: React with this compound under mild conditions to form ureas.
Alcohols: React to form carbamates, often requiring a catalyst to proceed efficiently.
Water: Reacts to form carbon dioxide and the corresponding amine, a reaction that is typically avoided due to the instability of the isocyanate group in the presence of moisture.
Major Products:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Polyurethanes: Formed through polymerization reactions.
Scientific Research Applications
Diethyl (S)-(-)-2-Isocyanatoglutarate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing various organic compounds and polymers.
Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of coatings, adhesives, and foams due to its reactivity and ability to form stable polymers.
Mechanism of Action
The mechanism of action of Diethyl (S)-(-)-2-Isocyanatoglutarate involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of proteins and enzymes. The molecular targets often include amino groups on lysine residues and hydroxyl groups on serine residues. The pathways involved in these reactions are crucial for understanding the compound’s effects in biological systems.
Comparison with Similar Compounds
Diethyl Glutarate: Lacks the isocyanate group and is less reactive.
Methyl Isocyanate: More volatile and toxic, used in different industrial applications.
Ethyl Isocyanate: Similar reactivity but different physical properties.
Uniqueness: Diethyl (S)-(-)-2-Isocyanatoglutarate is unique due to its combination of the glutarate backbone and the isocyanate group, providing a balance of reactivity and stability. This makes it particularly useful in applications requiring selective reactivity and the formation of stable derivatives.
Properties
IUPAC Name |
diethyl (2S)-2-isocyanatopentanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO5/c1-3-15-9(13)6-5-8(11-7-12)10(14)16-4-2/h8H,3-6H2,1-2H3/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTLQVZEVNEAQD-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(C(=O)OCC)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC[C@@H](C(=O)OCC)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10439281 | |
Record name | Diethyl (S)-(-)-2-Isocyanatoglutarate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10439281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145080-95-1 | |
Record name | Diethyl (S)-(-)-2-Isocyanatoglutarate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10439281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl (S)-(-)-2-Isocyanatoglutarate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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